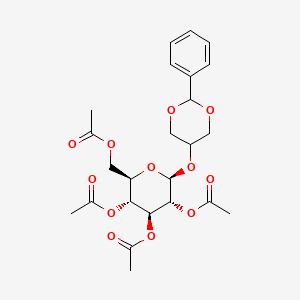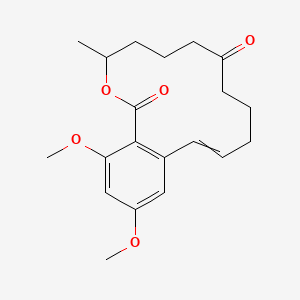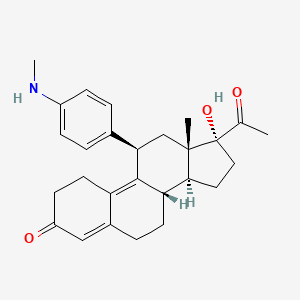![molecular formula C₃₁H₅₂O₃Si B1141325 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester CAS No. 146177-13-1](/img/structure/B1141325.png)
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
Vue d'ensemble
Description
(3β)-3-[(Tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester (TBDMS-Cholest-24-en-3β-ol) is a silyl ether derivative of cholest-24-en-3β-ol, a naturally occurring sterol found in plants and animals. It is a biologically active compound and has been studied for its potential applications in the fields of biochemistry, pharmacology and drug development. TBDMS-Cholest-24-en-3β-ol has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-allergic, and anti-cancer activities.
Applications De Recherche Scientifique
Gas Chromatography-Mass Spectrometry (GC-MS)
The compound is used in Gas Chromatography-Mass Spectrometry (GC-MS) . The tert-Butyldimethylsilyl (tBDMS) group in the compound makes it extremely versatile for GC-MS derivatization. It can derivatize a wide variety of functional groups, including –COOH, –NH 2, –SH, –SO 2 H, –OH, –C=O, and –NH–OH groups .
Metabolomics
In the field of Metabolomics , the compound is used for the analysis of metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples using Gas Chromatography Mass Spectrometry .
Mass Spectrometry
The compound is used in Mass Spectrometry for performing Isotopic Ratio Outlier Analysis. This is particularly useful for the detection and analysis of non-annotated metabolites .
Cation-exchange Chromatography
The compound is used in Cation-exchange Chromatography . This technique is used to separate ions and polar molecules based on their charge. It can be used for both cation and anion exchange .
Cell and Tissue Culture
In Cell and Tissue Culture , the compound is used for the analysis of amino acids, polyamines, and carboxylic acids .
Gas Chromatography-tandem Mass Spectrometry
The compound is used in Gas Chromatography-tandem Mass Spectrometry . This technique is used for the analysis of grape volatiles .
Mécanisme D'action
Target of Action
The tert-butyl group in this compound is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .
Mode of Action
The compound’s mode of action is likely related to the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The tert-butyl group’s unique reactivity pattern is highlighted by its characteristic applications. It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of tert-butyl esters in synthetic organic chemistry suggests that they may have significant bioavailability .
Result of Action
The result of the compound’s action is the efficient and sustainable synthesis of tertiary butyl esters . These esters find large applications in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by the use of flow microreactor systems, which make the process more efficient, versatile, and sustainable compared to the batch . The environment in which the reaction takes place can significantly influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
methyl (4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3/t21-,23+,25-,26+,27+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGZTWCDLZWHA-LBUIIUJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)




![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)



